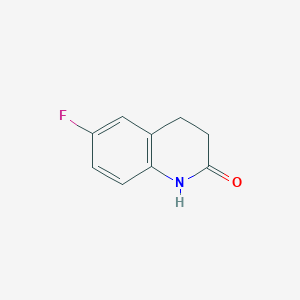

6-fluoro-3,4-dihydroquinolin-2(1H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h2-3,5H,1,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRNDBGXTEBTIEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546804 | |

| Record name | 6-Fluoro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75893-82-2 | |

| Record name | 6-Fluoro-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Fluoro-3,4-dihydroquinolin-2(1H)-one from 4-Fluoroaniline

This guide provides a comprehensive technical overview for the synthesis of 6-fluoro-3,4-dihydroquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, 4-fluoroaniline, and proceeds through a two-step sequence involving an acylation followed by an intramolecular Friedel-Crafts cyclization. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also insights into the underlying chemical principles and critical process parameters.

Introduction

The 3,4-dihydroquinolin-2(1H)-one core is a privileged structure found in numerous biologically active compounds. The introduction of a fluorine atom at the 6-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing metabolic stability and receptor binding affinity. Consequently, the efficient and scalable synthesis of this compound is of considerable interest to the pharmaceutical industry. The synthetic route detailed herein is a robust and well-established method that offers a reliable pathway to this important intermediate.

Overall Synthetic Strategy

The synthesis of this compound from 4-fluoroaniline is achieved in two primary transformations:

-

Acylation: The nucleophilic aromatic amine, 4-fluoroaniline, is first acylated with acryloyl chloride to form the key intermediate, N-(4-fluorophenyl)acrylamide. This reaction is typically performed in the presence of a base to neutralize the hydrogen chloride byproduct.

-

Intramolecular Friedel-Crafts Cyclization: The newly formed acrylamide undergoes an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts reaction, to construct the desired dihydroquinolinone ring system. This cyclization is promoted by a Lewis acid catalyst.

Caption: Overall two-step synthesis of this compound.

Part 1: Synthesis of N-(4-fluorophenyl)acrylamide

The initial step in the synthetic sequence is the formation of an amide bond between 4-fluoroaniline and acryloyl chloride. This is a classic Schotten-Baumann type reaction.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |

| 4-Fluoroaniline | 111.12 | 1.0 | 111.12 |

| Acryloyl chloride | 90.51 | 1.1 | 99.56 |

| Triethylamine | 101.19 | 1.2 | 121.43 |

| Dichloromethane (DCM) | - | - | 1 L |

Procedure:

-

To a 2 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-fluoroaniline (111.12 g, 1.0 mol) and dichloromethane (1 L).

-

Cool the solution to 0-5 °C using an ice bath.

-

Add triethylamine (121.43 g, 1.2 mol) to the stirred solution.

-

Slowly add acryloyl chloride (99.56 g, 1.1 mol) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10 °C. Caution: Acryloyl chloride is highly corrosive, lachrymatory, and moisture-sensitive. This step should be performed in a well-ventilated fume hood.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 250 mL), saturated aqueous NaHCO₃ (2 x 250 mL), and brine (250 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude N-(4-fluorophenyl)acrylamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white to off-white solid.

Causality Behind Experimental Choices

-

Choice of Base: Triethylamine is a common organic base used to scavenge the HCl generated during the acylation. Its boiling point allows for easy removal during workup.

-

Temperature Control: The reaction is performed at low temperatures to control the exothermicity of the acylation and to minimize potential polymerization of the acryloyl chloride and the product.

-

Stoichiometry: A slight excess of acryloyl chloride is used to ensure complete consumption of the starting aniline. An excess of triethylamine is used to ensure complete neutralization of the generated HCl.

Part 2: Intramolecular Friedel-Crafts Cyclization

The second and final step is the Lewis acid-catalyzed intramolecular Friedel-Crafts cyclization of N-(4-fluorophenyl)acrylamide to afford the target this compound. The Friedel–Crafts reaction is a fundamental method for C-C bond formation via electrophilic aromatic substitution.[2][3]

Reaction Mechanism

The mechanism of the intramolecular Friedel-Crafts cyclization involves the following key steps:

-

Activation of the Alkene: The Lewis acid coordinates to the carbonyl oxygen of the amide, which enhances the electrophilicity of the double bond.

-

Electrophilic Attack: The electron-rich aromatic ring attacks the activated alkene in an intramolecular fashion. The fluorine atom is an ortho-, para-director, and the cyclization occurs at the position ortho to the amide nitrogen.

-

Rearomatization: A proton is lost from the intermediate carbocation, restoring the aromaticity of the ring and yielding the final product.

Caption: Simplified mechanism of the intramolecular Friedel-Crafts cyclization.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Quantity (g) |

| N-(4-fluorophenyl)acrylamide | 165.16 | 1.0 | 165.16 |

| Aluminum chloride (AlCl₃) | 133.34 | 3.0 | 400.02 |

| Dichloromethane (DCM) | - | - | 1.5 L |

Procedure:

-

In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, suspend N-(4-fluorophenyl)acrylamide (165.16 g, 1.0 mol) in dichloromethane (1.5 L).

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Carefully add anhydrous aluminum chloride (400.02 g, 3.0 mol) portion-wise over 1.5 hours, maintaining the internal temperature below 10 °C. Caution: The addition of AlCl₃ is highly exothermic. Ensure efficient cooling and slow addition. Aluminum chloride is corrosive and reacts violently with water.[4]

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, and then warm to room temperature and stir for an additional 4-6 hours.

-

Monitor the reaction by TLC until the starting material is no longer detectable.

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a stirred mixture of crushed ice (2 kg) and concentrated HCl (200 mL). This should be done in a large beaker in a fume hood due to vigorous gas evolution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 300 mL).

-

Combine the organic layers and wash with water (500 mL), saturated aqueous NaHCO₃ (500 mL), and brine (500 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.

-

The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield a white crystalline solid.

Causality Behind Experimental Choices

-

Choice of Lewis Acid: Aluminum chloride is a strong Lewis acid that is highly effective in promoting Friedel-Crafts reactions.[2] A stoichiometric excess is often required as the Lewis acid can complex with both the reactant and the product.

-

Solvent: Dichloromethane is a common solvent for Friedel-Crafts reactions as it is relatively inert and has a low boiling point, facilitating its removal.

-

Quenching: The reaction is quenched with ice and acid to decompose the aluminum chloride complexes and to protonate any basic byproducts, facilitating their removal during the aqueous workup.

Purification and Characterization

The purity of the intermediate and the final product is crucial for their use in subsequent synthetic steps.

Purification

-

Recrystallization: This is a highly effective method for purifying solid organic compounds.[5] The choice of solvent is critical and is typically determined empirically. For N-(4-fluorophenyl)acrylamide, a mixture of ethyl acetate and hexanes is often suitable. For this compound, ethanol is a good choice.[6]

-

Column Chromatography: For smaller scale reactions or for the removal of closely related impurities, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a typical eluent system.

Characterization

The identity and purity of the synthesized compounds should be confirmed by a combination of spectroscopic techniques.

N-(4-fluorophenyl)acrylamide: [7][8]

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~8.0-8.5 (br s, 1H, NH), ~7.5-7.7 (m, 2H, Ar-H), ~7.0-7.2 (m, 2H, Ar-H), ~6.3-6.5 (dd, 1H, =CH₂), ~6.1-6.3 (dd, 1H, =CH), ~5.7-5.9 (dd, 1H, =CH₂) |

| ¹³C NMR | δ (ppm): ~164 (C=O), ~160 (d, ¹JCF, C-F), ~134 (Ar-C), ~131 (=CH), ~128 (=CH₂), ~122 (d, ³JCF, Ar-CH), ~116 (d, ²JCF, Ar-CH) |

| IR (KBr) | ν (cm⁻¹): ~3300 (N-H), ~1660 (C=O, Amide I), ~1600 (C=C), ~1540 (N-H bend, Amide II), ~1220 (C-F) |

| Mass Spec (EI) | m/z: 165 (M⁺) |

| Technique | Expected Data |

| ¹H NMR | δ (ppm): ~9.5 (br s, 1H, NH), ~7.0-7.2 (m, 1H, Ar-H), ~6.8-7.0 (m, 2H, Ar-H), ~2.9-3.1 (t, 2H, CH₂), ~2.5-2.7 (t, 2H, CH₂) |

| ¹³C NMR | δ (ppm): ~170 (C=O), ~158 (d, ¹JCF, C-F), ~135 (Ar-C), ~125 (Ar-C), ~117 (d, ²JCF, Ar-CH), ~115 (d, ²JCF, Ar-CH), ~114 (d, ³JCF, Ar-CH), ~31 (CH₂), ~25 (CH₂) |

| IR (KBr) | ν (cm⁻¹): ~3200 (N-H), ~1680 (C=O), ~1610, ~1500 (aromatic C=C), ~1240 (C-F) |

| Mass Spec (EI) | m/z: 165 (M⁺) |

Safety Considerations

-

4-Fluoroaniline: Toxic by inhalation, in contact with skin, and if swallowed. It is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a fume hood.

-

Acryloyl Chloride: Highly corrosive, flammable, and a lachrymator. Reacts violently with water. Handle with extreme care in a fume hood, using appropriate PPE.[1]

-

Aluminum Chloride: Corrosive and reacts violently with water, releasing HCl gas. Handle in a dry environment and add to reaction mixtures slowly and with cooling.

-

Dichloromethane: A volatile and suspected carcinogen. Use in a well-ventilated area or fume hood.

Conclusion

The synthesis of this compound from 4-fluoroaniline via N-(4-fluorophenyl)acrylamide is a reliable and efficient two-step process. Careful control of reaction conditions, particularly temperature and the stoichiometry of reagents, is essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully perform this synthesis and to adapt it for their specific research and development needs.

References

- Vertex Pharmaceuticals Incorporated. (n.d.). Remarkably Mild and Efficient Intramolecular Friedel-Crafts Cyclization Catalyzed by In(III). National Institutes of Health.

- Wikipedia. (2024). Friedel–Crafts reaction.

- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.

- Ashenhurst, J. (2018, May 17). EAS Reactions (3) – Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

- PubMed. (2001). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction.

- ResearchGate. (2025, August 5). 4-Fluoroanilines: Synthesis and Decomposition.

- PubChem. (n.d.). This compound.

- Wikipedia. (2024). Acryloyl chloride.

- Zacuto, M. J. (2019). Synthesis of Acrylamides via the Doebner-Knoevenagel Condensation. Journal of Organic Chemistry, 84(10), 6465–6474.

- Google Patents. (2014, July 24). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene- 2-carbaldehyde.

- MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate.

- Chem-Gold. (n.d.). This compound [75893-82-2] 95%.

- Google Patents. (n.d.). Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone.

- Google Patents. (n.d.). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

- National Institutes of Health. (2021, June 22). Cascade intramolecular Prins/Friedel–Crafts cyclization for the synthesis of 4-aryltetralin-2-ols and 5-aryltetrahydro-5H-benzo[11]annulen-7-ols.

- National Institutes of Health. (n.d.). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations.

- PubMed. (2016, August 9). Safe, Selective, and High-Yielding Synthesis of Acryloyl Chloride in a Continuous-Flow System.

- National Institutes of Health. (n.d.). Design and Synthesis of Newly Synthesized Acrylamide Derivatives as Potential Chemotherapeutic Agents against MCF-7 Breast Cancer Cell Line Lodged on PEGylated Bilosomal Nano-Vesicles for Improving Cytotoxic Activity.

- Scilit. (2016, June 20). Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System.

- Google Patents. (n.d.). Process for the preparation of N-substituted acrylamides.

- OUCI. (n.d.). Safe, Selective, and High‐Yielding Synthesis of Acryloyl Chloride in a Continuous‐Flow System.

- National Institutes of Health. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.

- Royal Society of Chemistry. (n.d.). Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes.

- National Institutes of Health. (2023, November 30). Electrifying Friedel–Crafts Intramolecular Alkylation toward 1,1-Disubstituted Tetrahydronaphthalenes.

- PubChem. (n.d.). 1-Fluoro-6-hydroxy-3,4-dihydroquinolin-2-one.

- Springer. (2016, July 25). 1H NMR Characterization of Two New Pyridoxine Derivatives.

- PubMed Central. (2024, July 23). Triflic acid-promoted Friedel–Crafts-type carbocyclization of alkenylated biphenyl derivatives: Synthesis and photophysical studies of novel 9,10-dihydrophenanthrenes.

- ResearchGate. (2025, August 7). ChemInform Abstract: Nonconventional Friedel-Crafts Chemistry. Part 8. The Preferential Intramolecular Cyclization Reactions of 2-Aryl-2-benzyl-1,3-oxathiolan- 5-ones (I) Under Lewis Acid Catalytic Action.

Sources

- 1. Acryloyl chloride - Wikipedia [en.wikipedia.org]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 3. Triflic acid-promoted Friedel–Crafts-type carbocyclization of alkenylated biphenyl derivatives: Synthesis and photophysical studies of novel 9,10-dihydrophenanthrenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6-Hydroxy-2(1H)-3,4-dihydroquinolinone synthesis - chemicalbook [chemicalbook.com]

- 7. 60252-77-9|N-(4-Fluorophenyl)acrylamide|BLD Pharm [bldpharm.com]

- 8. N-(4-fluorophenyl)acrylamide | 60252-77-9 [chemicalbook.com]

- 9. This compound | C9H8FNO | CID 13690765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

An In-depth Technical Guide to 6-fluoro-3,4-dihydroquinolin-2(1H)-one (CAS: 75893-82-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-fluoro-3,4-dihydroquinolin-2(1H)-one, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer insights into its synthesis, properties, and potential applications, grounded in established scientific principles.

Introduction: The Significance of the Fluorinated Quinolinone Scaffold

The quinolinone core is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] The introduction of a fluorine atom, as seen in this compound, can profoundly influence a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and relatively small size can alter acidity, basicity, metabolic stability, and binding interactions with biological targets.[2] This strategic fluorination makes this compound and its derivatives attractive candidates for investigation in various therapeutic areas.

Physicochemical and Spectral Properties

A thorough understanding of a compound's physical and spectral characteristics is fundamental to its application in research and development. The key properties of this compound are summarized below.

General and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 75893-82-2 | [3] |

| Molecular Formula | C₉H₈FNO | [3] |

| Molecular Weight | 165.16 g/mol | [3] |

| IUPAC Name | 6-fluoro-3,4-dihydro-1H-quinolin-2-one | [4] |

| Alternate Names | 6-fluoro-1,2,3,4-tetrahydroquinolin-2-one | [3] |

| Appearance | White to pale cream or pale yellow to yellow fused solid or crystalline powder | [5] |

| Melting Point | 26.0-36.0°C | [5] |

Spectral Data (Predicted and Representative)

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic and aliphatic protons. The fluorine atom at the 6-position will influence the chemical shifts and coupling constants of the aromatic protons.

-

Aromatic Protons (3H): Expected in the range of δ 6.8-7.5 ppm. The protons on the fluorinated benzene ring will exhibit complex splitting patterns due to H-H and H-F couplings.

-

-CH₂-CH₂- Group (4H): Two triplets corresponding to the two methylene groups are expected in the aliphatic region (δ 2.5-3.5 ppm).

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon (C=O): Expected around δ 170 ppm.

-

Aromatic Carbons (6C): Six signals are anticipated in the aromatic region (δ 110-150 ppm). The carbon directly attached to the fluorine atom will show a large C-F coupling constant.

-

Aliphatic Carbons (2C): Two signals for the methylene carbons are expected in the range of δ 20-40 ppm.

2.2.3. Mass Spectrometry

The mass spectrum will show the molecular ion peak (M+) and characteristic fragmentation patterns.

-

Molecular Ion (M+): Expected at m/z = 165.

-

Fragmentation: Common fragmentation pathways for quinolinones may involve the loss of CO, and cleavage of the dihydro-pyridone ring.

2.2.4. Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will display characteristic absorption bands for the functional groups present.

-

N-H Stretch: A broad band is expected in the region of 3200-3400 cm⁻¹.

-

C=O Stretch (Amide): A strong absorption band is anticipated around 1660-1690 cm⁻¹.

-

C-F Stretch: A strong band is expected in the fingerprint region, typically between 1000-1400 cm⁻¹.

-

Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Peaks are expected just below 3000 cm⁻¹.

Synthesis and Reactivity

The synthesis of this compound can be achieved through several established synthetic routes for quinolinone scaffolds. A common and effective method involves the intramolecular Friedel-Crafts cyclization of a suitable precursor.

General Synthetic Workflow

A plausible synthetic pathway starts from a commercially available fluorinated aniline derivative.

Caption: General synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Representative)

This protocol is based on well-established procedures for the synthesis of similar quinolinone derivatives and may require optimization for this specific compound.[6][7]

Step 1: Synthesis of N-(4-fluorophenyl)-3-chloropropanamide

-

To a solution of 4-fluoroaniline (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add 3-chloropropionyl chloride (1.05 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(4-fluorophenyl)-3-chloropropanamide, which can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Friedel-Crafts Cyclization to this compound

-

To a stirred suspension of a Lewis acid, such as aluminum chloride (AlCl₃, 2.0-3.0 eq), in an inert solvent (e.g., dichloromethane or 1,2-dichloroethane) at 0 °C, add the N-(4-fluorophenyl)-3-chloropropanamide (1.0 eq) portion-wise.

-

After the addition, warm the reaction mixture to room temperature and then heat to reflux for 4-8 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to 0 °C and carefully quench by the slow addition of ice-water.

-

Extract the product with an organic solvent, wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Biological and Pharmacological Potential

The quinolinone scaffold is a versatile pharmacophore, and its derivatives have been extensively investigated for a wide range of biological activities.[8][9] The introduction of a fluorine atom can further enhance these properties.

Potential Therapeutic Applications

-

Anticancer Activity: Quinolinone derivatives have been shown to exhibit anticancer properties through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[10][11][12] The this compound scaffold serves as a valuable starting point for the design of novel anticancer agents.

-

Antimicrobial Activity: The quinolone and quinolinone cores are central to many antibacterial drugs.[13] Derivatives of this compound may exhibit activity against a range of bacterial and fungal pathogens.

Illustrative Signaling Pathway in Cancer

Many quinolinone-based anticancer agents function by inhibiting receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation and survival. The diagram below illustrates a simplified RTK signaling pathway that could be a potential target for derivatives of this compound.

Caption: Simplified RTK signaling pathway targeted by quinolinone-based inhibitors.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of this compound and its derivatives, standardized in vitro assays are essential.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a common method for evaluating the cytotoxic effects of a compound on cancer cell lines.

Workflow:

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a series of dilutions of this compound in cell culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.

Step-by-Step Protocol:

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Safety and Handling

As a fluorinated organic compound, this compound should be handled with appropriate safety precautions in a laboratory setting.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste according to institutional and local regulations.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.[14]

Conclusion and Future Directions

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its fluorinated quinolinone core offers a promising starting point for medicinal chemists to explore new chemical space in the pursuit of potent and selective drugs for a variety of diseases, particularly cancer and infectious diseases. Future research should focus on the synthesis of a diverse library of derivatives and their comprehensive biological evaluation to elucidate structure-activity relationships and identify lead compounds for further preclinical development.

References

- Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19373–19403.

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini reviews in medicinal chemistry, 21(16), 2209–2226.

- Ball, P. (1993). Safety and tolerability of fluoroquinolones. Drug safety, 9(2), 85–92.

- Bielawska, A., Bielawski, K., & Gornowicz, A. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 123.

- Chem-Gold. (n.d.). This compound [75893-82-2] 95%.

- Funke, U., Fischer, S., Hiller, A., Scheunemann, M., Deuther-Conrad, W., Brust, P., & Steinbach, J. (2008). 3-(4-(6-Fluoroalkoxy-3,4-dihydroisoquinoline-2(1H)-yl)cyclohexyl)-1H-indole-5-carbonitriles for SERT imaging: chemical synthesis, evaluation in vitro and radiofluorination. Bioorganic & medicinal chemistry letters, 18(16), 4727–4730.

- Guan, L. P., Jin, Q. H., Tian, G. R., Sun, Q. S., & Yang, X. (2010). Synthesis and biological evaluation of a new furo[2,3-h]quinolin-2(1H)-one. Die Pharmazie, 65(1), 10–14.

- Hairi, S. (2025, July 3). Guidelines for safe use of fluorinated fluids: key measures to protect health and the environment. Suzhou Hairi New Material.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13690765, this compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 150829147, 1-Fluoro-6-hydroxy-3,4-dihydroquinolin-2-one.

- Sun, C., Wang, Y., & Zhang, J. (2004). Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide. U.S.

- University of Wisconsin-Madison. (n.d.). Site-Specific C-H Chalcogenation of Quinoxalin-2(1H)-ones Enabled by Selectfluor Reagent - Supporting Information.

- Wang, X. (2012). A new method for synthesis of 6-hydroxy-3, 4-dihydro-2(1h) quinolinone. CN102898358A.

- Wei, L., Li, W., & Wang, M. (2014). A process for the preparation of 6-fluoro-3,4-dihydro-2h-chromene-2-carbaldehyde. WO2014111903A2.

- Yue, G. (2010). Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone. CN101781241A.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Fluorinated Fluids Safety Guide | Hairixin Chemical Materials [hrxmaterials.com]

- 4. Bioactivity Screening and Chemical Characterization of Biocompound from Endophytic Neofusicoccum parvum and Buergenerula spartinae Isolated from Mangrove Ecosystem [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. US20040034228A1 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 11. Safety and tolerability of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CN108383781B - Synthesis method of 6-hydroxy-3, 4-dihydro-2 (1H) -quinolinone - Google Patents [patents.google.com]

- 14. 1-Fluoro-6-hydroxy-3,4-dihydroquinolin-2-one | C9H8FNO2 | CID 150829147 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 6-fluoro-3,4-dihydroquinolin-2(1H)-one: Synthesis, Characterization, and Applications in Medicinal Chemistry

Abstract

This technical guide provides an in-depth examination of 6-fluoro-3,4-dihydroquinolin-2(1H)-one, a fluorinated heterocyclic compound of significant interest in contemporary drug discovery and development. The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold, and the strategic introduction of a fluorine atom at the 6-position profoundly influences its physicochemical and pharmacological properties. This document details the compound's precise chemical structure and nomenclature, outlines a robust and mechanistically sound synthetic protocol, provides a comprehensive guide to its spectroscopic characterization, and discusses its emerging applications as a key building block for novel therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking a thorough understanding of this valuable synthetic intermediate.

Introduction: The Strategic Value of Fluorinated Scaffolds

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability.[1] The 3,4-dihydroquinolin-2(1H)-one scaffold, a cyclic amide (lactam) fused to a benzene ring, is present in numerous compounds with diverse biological activities.[2] The convergence of these two motifs in this compound (CAS No. 75893-82-2) creates a molecule with significant potential as a synthetic intermediate for targeting a range of disease states, including cancer and diabetic complications.[3][4] This guide serves as a comprehensive resource on its chemical identity, synthesis, and analytical validation.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's structure and properties is fundamental to its effective application in research and development.

IUPAC Nomenclature and Chemical Structure

The unambiguous IUPAC name for this compound is 6-fluoro-3,4-dihydro-1H-quinolin-2-one .[3][5] Its structure consists of a dihydroquinolinone core with a fluorine atom substituted at the C-6 position of the aromatic ring.

Figure 1: Chemical Structure of 6-fluoro-3,4-dihydro-1H-quinolin-2-one

Physicochemical Data Summary

The key physicochemical properties are summarized below for rapid reference. This data is essential for planning synthetic manipulations, purification procedures, and formulation studies.

| Property | Value | Source |

| CAS Number | 75893-82-2 | [3][5][6] |

| Molecular Formula | C₉H₈FNO | [3][5][6] |

| Molecular Weight | 165.16 g/mol | [3][5][6] |

| Canonical SMILES | C1CC(=O)NC2=C1C=C(C=C2)F | [3] |

| InChI Key | MRNDBGXTEBTIEY-UHFFFAOYSA-N | [3][5] |

Synthesis and Mechanistic Considerations

The reliable synthesis of this compound is critical for its availability for further research. While several general strategies exist for dihydroquinolinones[7], an intramolecular Friedel-Crafts reaction provides a robust and scalable approach.

Retrosynthetic Analysis and Strategy Selection

Our retrosynthetic approach disconnects the C4-C4a bond, identifying N-(4-fluorophenyl)-3-chloropropionamide as a key precursor. This precursor is readily accessible from commercially available 4-fluoroaniline and 3-chloropropionyl chloride. The subsequent intramolecular Friedel-Crafts cyclization is a classic and well-understood transformation for forming this bicyclic system. The choice of a strong Lewis acid, such as aluminum chloride (AlCl₃), is critical for activating the aromatic ring towards electrophilic attack by the acylium ion intermediate generated from the amide.

Detailed Experimental Protocol: Intramolecular Friedel-Crafts Cyclization

This protocol describes a self-validating system where reaction progress can be monitored by Thin Layer Chromatography (TLC) and the final product's identity is confirmed by the spectroscopic methods detailed in Section 4.0.

Step 1: Synthesis of N-(4-fluorophenyl)-3-chloropropionamide (Precursor)

-

To a stirred solution of 4-fluoroaniline (1.0 eq.) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) at 0 °C, add a solution of 3-chloropropionyl chloride (1.1 eq.) in DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring for the consumption of 4-fluoroaniline by TLC.

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(4-fluorophenyl)-3-chloropropionamide, which can be purified by recrystallization.

Step 2: Cyclization to this compound

-

To a reaction vessel, add anhydrous aluminum chloride (AlCl₃, 3.0-4.0 eq.) and heat to form a melt (approx. 150-160 °C) under an inert atmosphere (N₂ or Ar). Causality: Using a significant excess of AlCl₃ is necessary to complex with both the carbonyl oxygen and the amide nitrogen, thereby activating the system for cyclization.

-

Carefully add the N-(4-fluorophenyl)-3-chloropropionamide (1.0 eq.) portion-wise to the molten AlCl₃ with vigorous stirring. The reaction is exothermic.

-

Maintain the reaction temperature at 150-170 °C for 30-60 minutes.[8] Causality: High temperature is required to overcome the activation energy for the intramolecular electrophilic aromatic substitution.

-

Cool the reaction mixture and carefully quench by pouring it onto crushed ice with concentrated HCl.

-

The resulting precipitate is the crude product. Filter the solid, wash thoroughly with cold water, and dry.

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford this compound as a crystalline solid.

Synthesis Workflow Diagram

Caption: Friedel-Crafts synthesis of this compound.

Spectroscopic Characterization and Structural Elucidation

The unambiguous confirmation of the chemical structure is achieved through a combination of modern spectroscopic techniques. The following data are predictive, based on established principles and analysis of structurally similar compounds.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

-

Aromatic Region (δ 6.8-7.2 ppm): Three signals are expected for the protons on the fluorinated benzene ring. The fluorine atom will cause characteristic splitting patterns (coupling constants J_HF).

-

A doublet of doublets for the proton at C-5.

-

A triplet of doublets for the proton at C-7.

-

A doublet of doublets for the proton at C-8.

-

-

Amide Proton (δ ~8.0-9.0 ppm): A broad singlet for the N-H proton, which is exchangeable with D₂O.

-

Aliphatic Region (δ 2.5-3.0 ppm): Two triplets are expected for the adjacent methylene (-CH₂-) groups at C-3 and C-4, each integrating to 2H.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide a count of the unique carbon environments.

-

Carbonyl Carbon (δ ~170 ppm): A signal for the C-2 lactam carbonyl.

-

Aromatic Carbons (δ 110-165 ppm): Six distinct signals are expected. The carbon attached to the fluorine (C-6) will appear as a large doublet due to ¹J_CF coupling, a key diagnostic feature. The other aromatic carbons will also exhibit smaller C-F couplings (²J_CF, ³J_CF).

-

Aliphatic Carbons (δ ~25-35 ppm): Two signals for the C-3 and C-4 methylene carbons.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) will confirm the molecular weight.

-

Molecular Ion (M⁺): A prominent peak is expected at m/z = 165, corresponding to the molecular formula C₉H₈FNO.[5] The presence of a single fluorine and nitrogen atom will give this peak a distinct isotopic pattern.

-

Fragmentation: Common fragmentation patterns for related structures involve the loss of CO, and cleavage of the dihydro-pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

N-H Stretch: A sharp to moderately broad peak around 3200-3300 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹ is characteristic of the cyclic amide (lactam) carbonyl.

-

C-F Stretch: A strong absorption in the fingerprint region, typically around 1150-1250 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

Summary of Expected Analytical Data

| Technique | Expected Key Features |

| ¹H NMR | Signals in aromatic (δ 6.8-7.2), amide (δ ~8.5), and aliphatic (δ 2.5-3.0) regions. H-F coupling is expected. |

| ¹³C NMR | Carbonyl signal (δ ~170), 6 aromatic signals (one with large ¹J_CF coupling), 2 aliphatic signals. |

| Mass Spec. | Molecular ion peak (M⁺) at m/z = 165.[5] |

| IR Spec. | Strong C=O stretch (~1670 cm⁻¹), N-H stretch (~3250 cm⁻¹), C-F stretch (~1200 cm⁻¹). |

Applications in Drug Discovery and Development

This compound is not merely a chemical curiosity; it is a valuable intermediate in the synthesis of complex molecules with therapeutic potential.

Role as a Pharmacophore and Synthetic Intermediate

The dihydroquinolinone core is a recognized pharmacophore. This compound serves as a starting point for elaborating substituents at the N-1, C-3, or other aromatic positions. The fluorine at C-6 acts as a bioisostere for a hydrogen atom but can block metabolic oxidation at that position and modulate the electronics of the aromatic ring, potentially enhancing target engagement.

Reported Biological Activities of Derivatives

While specific activities for the parent compound are still under broad investigation, its derivatives have shown significant promise:

-

Anticancer Activity: Derivatives of the dihydroquinolinone scaffold have been investigated as potential antitumor agents.[3]

-

Aldose Reductase (AKR1B1) Inhibition: Novel 3,4-dihydroquinolin-2(1H)-one derivatives have been designed as potent inhibitors of AKR1B1, a key target for treating diabetic complications.[4]

-

Antimicrobial Properties: Fluorinated quinolinone derivatives have been reported to exhibit antibacterial and antifungal properties.[3]

-

Peptide Conjugates: 7-amino-3,4-dihydroquinolin-2(1H)-one, a closely related analogue, has been used to synthesize peptide conjugates with carbonic anhydrase inhibition and antioxidant activities.[9]

Conclusion and Future Outlook

This compound is a strategically important heterocyclic compound that combines the privileged dihydroquinolinone scaffold with the beneficial effects of fluorination. Its synthesis is achievable through robust chemical methods like the Friedel-Crafts cyclization, and its structure can be unequivocally confirmed by a standard suite of spectroscopic techniques. Its primary value lies in its role as a versatile building block for the synthesis of novel drug candidates. Future research should focus on developing more efficient and greener synthetic routes and exploring the derivatization of this scaffold to generate libraries of compounds for screening against a wider array of biological targets.

References

- This compound.

- Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo. Royal Society of Chemistry. [Link]

- Dihydroquinolinone synthesis. Organic Chemistry Portal. [Link]

- US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

- Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation.

- Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities.

- Contribution of Organofluorine Compounds to Pharmaceuticals.

Sources

- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Buy this compound | 75893-82-2 [smolecule.com]

- 4. Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C9H8FNO | CID 13690765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. Dihydroquinolinone synthesis [organic-chemistry.org]

- 8. US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide - Google Patents [patents.google.com]

- 9. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

1H and 13C NMR spectral data of 6-fluoro-3,4-dihydroquinolin-2(1H)-one

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 6-fluoro-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry, serving as a key structural motif in various pharmacologically active agents. A thorough understanding of its molecular structure is paramount for drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution.[1][2] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. In the absence of a complete, formally published dataset for this specific molecule, this paper synthesizes foundational NMR principles, substituent effect analysis, and spectral data from analogous structures to present a detailed, predictive interpretation. We will delve into the causal factors governing the chemical shifts and coupling constants, with a particular focus on the influence of the fluorine substituent. This document is intended to serve as an authoritative reference for scientists engaged in the synthesis, characterization, and application of this important chemical entity.

Introduction: The Significance of the Fluorinated Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a privileged structure in drug discovery, appearing in a range of therapeutic agents. The introduction of a fluorine atom to the aromatic ring, as in this compound, can profoundly modulate a molecule's physicochemical and pharmacological properties. Fluorine's high electronegativity and relatively small size can alter metabolic stability, membrane permeability, and binding affinity to biological targets.[3] Therefore, precise structural confirmation via NMR is a critical step in the research and development pipeline. This guide will provide the foundational knowledge for interpreting the NMR data of this specific fluorinated scaffold.

Molecular Structure and NMR Fundamentals

The starting point for any spectral analysis is a clear understanding of the molecule's structure and the numbering convention used for assigning NMR signals.

Caption: Structure of this compound with IUPAC numbering.

The Influence of Fluorine in NMR Spectroscopy

The ¹⁹F nucleus has a spin of ½ and 100% natural abundance, making it highly amenable to NMR studies.[4] Its presence introduces two key phenomena:

-

Chemical Shift Perturbation: Fluorine is the most electronegative element, causing strong inductive electron withdrawal. This significantly deshields (shifts downfield) the directly attached carbon (C6) and influences the chemical shifts of nearby protons and carbons.[3]

-

Spin-Spin Coupling (J-coupling): The ¹⁹F nucleus couples with neighboring ¹H and ¹³C nuclei through the bonding network. This coupling is observed over multiple bonds and provides invaluable connectivity information.[5][6] The magnitude of these J-couplings (in Hertz, Hz) is dependent on the number of bonds separating the nuclei.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity. For this compound, we anticipate signals for the N-H proton, three aromatic protons, and two sets of methylene (CH₂) protons. The predictions below are for a standard deuterated solvent like CDCl₃ or DMSO-d₆.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) | Rationale |

| H-N (1-H) | 8.0 - 9.5 | broad singlet (br s) | - | Amide protons are typically broad and downfield due to hydrogen bonding and exchange. |

| H-5 | 7.0 - 7.2 | doublet of doublets (dd) | ³J(H5-F) ≈ 8-10, ⁴J(H5-H7) ≈ 2-3 | Ortho to the fluorine, this proton will show a large ³J coupling to ¹⁹F and a smaller ⁴J (meta) coupling to H-7. |

| H-7 | 6.8 - 7.0 | doublet of doublets (dd) | ⁴J(H7-F) ≈ 5-7, ⁴J(H7-H5) ≈ 2-3 | Meta to the fluorine, showing a smaller ⁴J coupling to ¹⁹F and a meta coupling to H-5. |

| H-8 | 6.7 - 6.9 | doublet of doublets (dd) | ³J(H8-H7) ≈ 8-9, ⁵J(H8-F) ≈ 2-3 | Coupled to H-7 (ortho) and may show a small long-range ⁵J coupling to fluorine. |

| H-4 | 2.9 - 3.1 | triplet (t) | ³J(H4-H3) ≈ 7-8 | Methylene protons adjacent to the aromatic ring, appearing as a triplet due to coupling with the two H-3 protons. |

| H-3 | 2.6 - 2.8 | triplet (t) | ³J(H3-H4) ≈ 7-8 | Methylene protons adjacent to the carbonyl group, appearing as a triplet from coupling to the H-4 protons. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments. A key feature for this molecule will be the large one-bond coupling between C6 and the fluorine atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted δ (ppm) | Predicted ¹J(C-F) (Hz) | Predicted nJ(C-F) (Hz) | Rationale |

| C2 (C=O) | 168 - 172 | - | ⁵J ≈ 1-3 | Carbonyl carbon, typically found in this downfield region.[7] |

| C6 | 155 - 160 | ~240 - 250 | - | Directly bonded to fluorine, resulting in a significant downfield shift and a very large one-bond C-F coupling constant. |

| C8a | 138 - 142 | - | ³J ≈ 7-9 | Quaternary carbon at the aromatic-alicyclic ring junction, deshielded by the adjacent nitrogen. |

| C4a | 125 - 130 | - | ³J ≈ 8-10 | Quaternary carbon at the ring junction. |

| C8 | 128 - 132 | - | ⁴J ≈ 3-4 | Aromatic CH carbon adjacent to the nitrogen. |

| C5 | 115 - 120 | - | ²J ≈ 20-25 | Aromatic CH ortho to the fluorine, showing a significant two-bond C-F coupling. |

| C7 | 113 - 118 | - | ²J ≈ 20-25 | Aromatic CH ortho to the fluorine, also showing a large two-bond C-F coupling. |

| C3 | 30 - 35 | - | - | Aliphatic CH₂ adjacent to the carbonyl group. |

| C4 | 25 - 30 | - | - | Aliphatic CH₂ adjacent to the aromatic ring. |

Experimental Protocols

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following protocol outlines the standard procedure for a small organic molecule like this compound.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh the sample. For a standard high-field NMR instrument, 5-10 mg is sufficient for ¹H NMR, while 20-50 mg is recommended for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.[8]

-

Choose an appropriate deuterated solvent in which the compound is fully soluble (e.g., Chloroform-d, DMSO-d₆). The choice of solvent can slightly alter chemical shifts.

-

Add the solvent to the vial containing the sample and gently agitate to dissolve. If necessary, use a vortex mixer.

-

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube, ensuring the final volume is approximately 0.6-0.7 mL.[8]

-

If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in the pipette.[8]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Perform locking and shimming procedures to ensure a stable and homogeneous magnetic field.

-

Acquire a standard ¹H spectrum.

-

Acquire a proton-decoupled ¹³C spectrum.

-

(Recommended) Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

-

(Optional but highly recommended for full assignment) Acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (one-bond ¹H-¹³C correlation) to confirm assignments.[9][10]

-

Conclusion

The NMR spectral analysis of this compound is a clear illustration of fundamental structure-property relationships. The predicted ¹H and ¹³C NMR spectra are characterized by distinct features arising from the interplay of the dihydroquinolinone scaffold and the powerful electronic effects of the fluorine substituent. The downfield shifts in the aromatic region, coupled with the characteristic splitting patterns from H-F and C-F coupling, provide a unique spectroscopic fingerprint for this molecule. This guide provides a robust framework for researchers to confidently identify and characterize this important heterocyclic compound, facilitating its application in drug discovery and development.

References

- Synthesis of trifluoromethylated 3,4-‐dihydroquinolin-‐2(1H)-‐ ones via a photo. (n.d.).

- 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.

- NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility.

- The Effect of Fluorine in 1H NMR. (2024, September 3). Reddit.

- F-F Coupling Constants in some Perfluoroalkyl-Fluoro- aromatic Compounds. (n.d.). RSC Publishing.

- Fluorine Coupling Constants. (n.d.).

- Fluorine NMR. (n.d.).

- NMR spectroscopy of small molecules in solution. (2024, November 15). Nuclear Magnetic Resonance, 50.

- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (n.d.). ACS Omega.

- NMR Protocols and Methods. (n.d.). Springer Nature Experiments.

- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). In Wikipedia.

- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).

- Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. (n.d.). Journal of the American Chemical Society.

- “Pure shift” 1 H NMR, a robust method for revealing heteronuclear couplings in complex spectra. (2014, January 23). RSC Publishing.

- CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES. (2023, October 21).

- Influence of fluorine substituents on the NMR properties of phenylboronic acids. (2025, August 6). Request PDF.

- NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. (2022, January 12). Microbe Notes.

- Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.).

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002434). (n.d.).

- Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. (n.d.). NIH.

- Proton and fluorine NMR spectra of fluorobenzene. (n.d.).

- CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. (n.d.). UNCW Institutional Repository.

- Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023, April 3). NIH.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- 13C NMR Chemical Shift. (n.d.). Oregon State University.

- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals.

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. tsijournals.com [tsijournals.com]

- 3. reddit.com [reddit.com]

- 4. biophysics.org [biophysics.org]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods (Part 3) - Magritek [magritek.com]

mass spectrometry analysis of 6-fluoro-3,4-dihydroquinolin-2(1H)-one

An In-Depth Technical Guide to the Mass Spectrometric Analysis of 6-fluoro-3,4-dihydroquinolin-2(1H)-one

Authored by a Senior Application Scientist

Foreword: A Modern Analytical Approach

In the landscape of pharmaceutical development, the structural and metabolic characterization of novel chemical entities is paramount. This compound represents a class of fluorinated heterocyclic compounds of significant interest for their potential biological activities.[1] Its analysis demands a robust, precise, and comprehensive strategy. This guide moves beyond rote procedures to provide a foundational understanding of why specific analytical choices are made in the mass spectrometric analysis of this molecule, reflecting a philosophy of building self-validating and reliable methods. We will explore the complete workflow, from initial method development and structural elucidation via fragmentation analysis to the advanced application of identifying potential metabolites in a drug discovery context.

Analyte Profile: Physicochemical & Ionization Properties

A thorough understanding of the analyte's fundamental properties is the bedrock of any successful mass spectrometry method. This compound is a relatively small molecule with distinct chemical features that dictate its behavior in an LC-MS system.

The presence of a lactam (cyclic amide) functionality and an aromatic fluorine substituent are the key features influencing its ionization and fragmentation.[1] Based on its structure, electrospray ionization (ESI) in positive ion mode is the logical choice for achieving optimal sensitivity. The amide nitrogen and carbonyl oxygen are prime sites for protonation, leading to a stable protonated molecule, [M+H]⁺.

| Property | Value | Source |

| Molecular Formula | C₉H₈FNO | [2][3] |

| Average Molecular Weight | 165.16 g/mol | [2][3] |

| Monoisotopic Mass | 165.058992 Da | [2] |

| CAS Number | 75893-82-2 | [2][4] |

In our experience, while the [M+H]⁺ ion will be predominant, it is also prudent to monitor for potential sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts, especially when dealing with complex biological matrices or glassware that has not been acid-rinsed.

Core Methodology: LC-MS/MS Method Development

A robust and reproducible Liquid Chromatography-Mass Spectrometry (LC-MS) method is essential for both quantitative and qualitative analysis. The following protocol is a field-proven starting point for establishing a high-quality method for this compound. The goal is to achieve sharp, symmetrical peaks with adequate retention for separation from potential impurities or metabolites.[5]

Experimental Protocol: LC-MS/MS Method Development

-

Standard Preparation:

-

Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.

-

Create a working solution at 1 µg/mL by diluting the stock solution in a 50:50 mixture of Mobile Phase A and Mobile Phase B.[5]

-

-

Liquid Chromatography (LC) Setup:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is the workhorse for compounds of this polarity.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acidifier is critical for promoting protonation and improving peak shape.[6]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

Column Temperature: 40 °C to ensure run-to-run reproducibility.

-

Gradient: Start with a shallow gradient (e.g., 5-95% B over 5 minutes) to determine the compound's elution profile, then optimize for speed and resolution.

-

-

Mass Spectrometry (MS) Setup:

-

Ionization Source: Electrospray Ionization (ESI), Positive Mode.[7]

-

Scan Mode: Begin with a full scan (e.g., m/z 50-500) to identify the [M+H]⁺ ion.

-

Source Parameters (Initial):

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 300 °C

-

Gas Flow: 10 L/min

-

-

MS/MS Optimization:

-

Perform a product ion scan on the precursor ion (m/z 166.0668).

-

Systematically ramp the collision energy (e.g., from 10 eV to 40 eV) to find the optimal energy that produces a rich spectrum of fragment ions for structural confirmation and quantification (MRM).[5]

-

-

The following diagram illustrates the logical workflow for this method development process.

Caption: Workflow for LC-MS/MS Method Development.

High-Resolution Mass Spectrometry & Fragmentation Analysis

For unequivocal structure confirmation, high-resolution mass spectrometry (HRMS) on an Orbitrap or TOF instrument is indispensable. It provides accurate mass measurements that allow for the determination of the elemental composition of the parent ion and its fragments.[6]

Proposed Fragmentation Pathway

The fragmentation of this compound is predicted to be driven by the stable quinolinone core. In positive ion ESI-MS/MS, the protonated molecule ([M+H]⁺) will undergo collision-induced dissociation (CID) to yield characteristic product ions. Studies on analogous quinolone structures show common losses of small neutral molecules like water and carbon monoxide.[8][9]

The most probable fragmentation pathways are:

-

Neutral Loss of Carbon Monoxide (CO): A characteristic fragmentation for lactam and quinolone structures, resulting from the cleavage of the carbonyl group.

-

Neutral Loss of Ethylene (C₂H₄): Cleavage of the dihydro portion of the quinolinone ring.

The diagram below outlines this proposed fragmentation cascade.

Caption: Proposed ESI+ Fragmentation of the Analyte.

Predicted Fragment Ions

The use of HRMS allows for differentiation between isobaric fragments, such as the two potential fragments at a nominal mass of m/z 138.

| Ion | Formula | Calculated Monoisotopic Mass (Da) | Description |

| [M+H]⁺ | [C₉H₉FNO]⁺ | 166.0668 | Protonated Parent Molecule |

| [M+H-CO]⁺ | [C₈H₉FN]⁺ | 138.0719 | Loss of Carbon Monoxide |

| [M+H-C₂H₄]⁺ | [C₇H₅FNO]⁺ | 138.0355 | Loss of Ethylene |

| [M+H-CO-HF]⁺ | [C₈H₈N]⁺ | 118.0657 | Subsequent loss of HF from Fragment 1 |

This predictive fragmentation data is invaluable for confirming the compound's identity in complex samples and for building a library for future screening purposes.

Advanced Application: Putative Metabolite Identification

In drug development, understanding a compound's metabolic fate is a regulatory requirement and key to assessing its safety and efficacy profile. Mass spectrometry is the primary tool for this task.[10] By incubating the parent compound with liver microsomes, we can generate metabolites and identify them using HRMS-based data mining strategies.

Common Metabolic Transformations

For a compound like this compound, common Phase I and Phase II metabolic reactions would include:

-

Phase I (Functionalization):

-

Oxidation (+15.9949 Da): Hydroxylation on the aromatic or aliphatic ring.

-

Dehydrogenation (-2.0156 Da): Formation of a double bond in the dihydro-ring.

-

-

Phase II (Conjugation):

-

Glucuronidation (+176.0321 Da): Conjugation of a glucuronic acid moiety, typically to a newly formed hydroxyl group.

-

| Metabolic Reaction | Mass Shift (Da) | Putative Metabolite Formula | Expected [M+H]⁺ m/z |

| Parent | - | [C₉H₉FNO]⁺ | 166.0668 |

| Oxidation | +15.9949 | [C₉H₉FNO₂]⁺ | 182.0617 |

| Dehydrogenation | -2.0156 | [C₉H₇FNO]⁺ | 164.0511 |

| Oxidation + Glucuronidation | +192.0270 | [C₁₅H₁₇FNO₈]⁺ | 358.0938 |

Metabolite Identification Workflow

The modern approach to metabolite identification relies on non-targeted data acquisition followed by sophisticated software-driven data mining.[10] The MSᴱ (or similar all-ions fragmentation) technique, where the instrument alternates between low-energy full scans (capturing parent ions) and high-energy full scans (capturing all fragment ions), is particularly powerful.

The workflow involves:

-

Incubation: Incubate the parent drug with liver microsomes (human, rat) and cofactors.

-

LC-HRMS Analysis: Analyze the incubated sample and a control sample (without the drug) using the optimized LC method and an MSᴱ acquisition strategy.

-

Data Mining: Use software to perform background subtraction and search for expected metabolites based on mass shifts (e.g., mass defect filtering) and unexpected metabolites.

-

Structural Elucidation: Compare the fragmentation spectrum of a putative metabolite with that of the parent drug to pinpoint the site of modification.[11]

Caption: High-Resolution Met-ID Workflow.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted process that leverages foundational principles of chromatography and ionization, combined with the power of high-resolution mass analysis and tandem MS. By systematically developing a robust LC-MS method, predicting and confirming fragmentation pathways, and applying advanced workflows for metabolite profiling, researchers can gain a comprehensive understanding of this molecule. This guide provides the strategic framework and technical protocols necessary to ensure data of the highest quality and integrity, supporting the critical decisions made in the drug development pipeline.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13690765, this compound.

- Tang, Q., et al. (2012). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate.

- Gómez-Ramos, M. M., et al. (2020). Use of Fluorescence Spectroscopy and Chemometrics to Visualise Fluoroquinolones Photodegradation Major Trends: A Confirmation Study with Mass Spectrometry. National Institutes of Health.

- Meinitzer, A., et al. (2014). Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum. PubMed.

- Waters Corporation (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone.

- INIS-IAEA (n.d.). Mass Spectrometric Study of Some Fluoroquinolone Drugs Using Electron Ionization and Chemical Ionization Techniques in Combination With Semi-Empirical Calculations.

- Zhen, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC - NIH.

- Zhen, Y., et al. (2024). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed.

- Technology Networks (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS.

- ResearchGate (2016). Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations.

- Marchetti, M., et al. (1998). Multiresidue determination of quinolone antibiotics using liquid chromatography coupled to atmospheric-pressure chemical ionization mass spectrometry and tandem mass spectrometry. PubMed.

- Al-Obaidi, A., et al. (2024). Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. MDPI.

- Ma, L., & Zhu, M. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. PMC - NIH.

- Mohler, F. L., et al. (1953). Mass spectra of fluorocarbons. nist.gov.

- Wang, X., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. National Institutes of Health.

- Google Patents (n.d.). US6967209B2 - Processes for preparing 6-hydroxy-3,4-dihydroquinolinone, cilostazol and N-(4-methoxyphenyl)-3-chloropropionamide.

- De Lombaert, S., et al. (2019). Synthesis and Pharmacological Characterization of 2-(2,6-Dichlorophenyl)-1-((1 S,3 R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1 H)-yl)ethan-1-one (LY3154207), a Potent, Subtype Selective, and Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor. PubMed.

- SCIEX (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube.

- MDPI (2021). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.

- NC.gov (2017). Results.

- Atmospheric Measurement Techniques (2010). MS/MS studies on the selective on-line detection of sesquiterpenes using a flowing afterglow-tandem mass spectrometer.

- Siniscalchi, T. (2020). Exercise 18.26 - Aromatic Rings and Spectroscopy. YouTube.

- YouTube (2021). Lec3 - Spectroscopy of Aromatic Compounds.

Sources

- 1. Buy this compound | 75893-82-2 [smolecule.com]

- 2. This compound | C9H8FNO | CID 13690765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | 75893-82-2 [chemicalbook.com]

- 5. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Development of a liquid chromatography-mass spectrometry method for the determination of the neurotoxic quinolinic acid in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

solubility and stability of 6-fluoro-3,4-dihydroquinolin-2(1H)-one in organic solvents

An In-depth Technical Guide to the Solubility and Stability of 6-Fluoro-3,4-dihydroquinolin-2(1H)-one in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Recognizing the scarcity of publicly available experimental data for this specific molecule, this document emphasizes the foundational principles and detailed experimental protocols necessary for researchers to generate reliable data. It covers theoretical considerations based on the molecule's structure, step-by-step methodologies for solubility and stability assessment, and guidance on data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize this and similar novel chemical entities.

Introduction to this compound

This compound is a fluorinated derivative of dihydroquinolinone.[1] Its structure, featuring a bicyclic system with a lactam functionality and a fluorine atom on the benzene ring, makes it a valuable scaffold in medicinal chemistry.[1] Quinolinone derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making this compound a person of interest for further investigation in drug discovery programs.[1]

A thorough understanding of the solubility and stability of this compound in various organic solvents is a prerequisite for its advancement through the development pipeline. These properties are critical for:

-

Formulation Development: Ensuring the compound can be delivered effectively.

-

Process Chemistry: Optimizing reaction conditions and purification procedures.

-

Analytical Method Development: Creating reliable methods for quantification and impurity profiling.[3]

-

Pharmacokinetic and Toxicological Studies: Understanding its behavior in biological systems.

This guide will provide the necessary tools to establish a robust physicochemical profile for this compound.

Physicochemical Properties

A summary of the basic computed properties for this compound is provided below.[4]

| Property | Value | Source |

| Molecular Formula | C₉H₈FNO | [4][5] |

| Molecular Weight | 165.16 g/mol | [4][5] |

| CAS Number | 75893-82-2 | [4][5] |

| XLogP3 (Computed) | 1.2 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Topological Polar Surface Area | 29.1 Ų | [4] |

The presence of a hydrogen bond donor (the amide N-H), two hydrogen bond acceptors (the carbonyl oxygen and the fluorine atom), and a moderate computed LogP suggest that the compound will exhibit a nuanced solubility profile across solvents of varying polarities.

Molecular Structure

Caption: Chemical structure of this compound.

Solubility in Organic Solvents

The solubility of a compound is a thermodynamic equilibrium, representing the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature and pressure. For drug development, both thermodynamic and kinetic solubility are important.

-

Thermodynamic Solubility: The true equilibrium solubility. It is determined using methods that allow the system to reach equilibrium, such as the shake-flask method.

-

Kinetic Solubility: The concentration of a compound at the point of precipitation from a solution. It is often measured in high-throughput screening and is influenced by the experimental conditions.

Theoretical Considerations

The solubility of this compound will be governed by the principle of "like dissolves like." Its solubility in a given solvent will depend on the interplay of its structural features:

-

Lactam Moiety: The cyclic amide group is polar and capable of hydrogen bonding, which will favor solubility in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, DMF).

-

Aromatic Ring: The benzene ring is nonpolar and will contribute to solubility in less polar solvents (e.g., dichloromethane, ethyl acetate).

-

Fluorine Substituent: The electronegative fluorine atom can increase polarity and potentially engage in hydrogen bonding, but it also increases lipophilicity, making its overall effect on solubility complex and solvent-dependent.

Based on these features, a qualitative prediction of solubility is presented in the table below.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Hydrogen bonding with the lactam is highly favorable. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | Strong dipole-dipole interactions with the lactam. |

| Moderate Polarity | Ethyl Acetate, Dichloromethane | Moderate to Low | Balance between polar and nonpolar interactions. |

| Nonpolar | Hexane, Toluene | Low | The polar lactam group will limit solubility. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility.